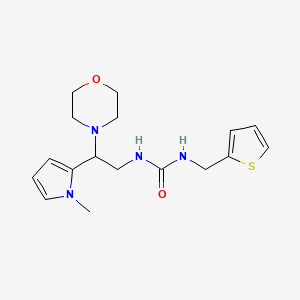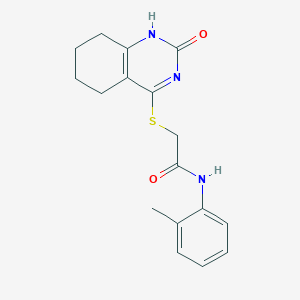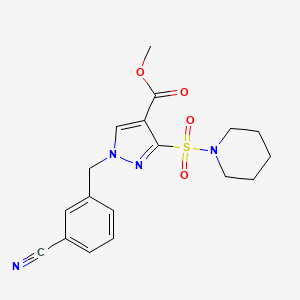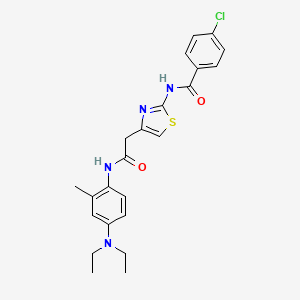![molecular formula C10H12N2O B2527743 2-(1-methoxyethyl)-1H-benzo[d]imidazole CAS No. 34580-82-0](/img/structure/B2527743.png)
2-(1-methoxyethyl)-1H-benzo[d]imidazole
Übersicht
Beschreibung
2-(1-methoxyethyl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic rings containing three carbon atoms and two nitrogen atoms . They are widely explored and utilized by the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment .
Molecular Structure Analysis
The molecular structure of 2-(1-methoxyethyl)-1H-benzo[d]imidazole is characterized by the presence of an imidazole ring, which is a five-membered aromatic heterocycle. This ring contains three carbon atoms and two nitrogen atoms . The nitrogen atoms in the imidazole ring can readily bind with a variety of enzymes, proteins, and receptors .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the significant applications of imidazole derivatives, closely related to 2-(1-methoxyethyl)-1H-benzo[d]imidazole, is in corrosion inhibition. For example, a study by (Prashanth et al., 2021) highlighted the use of imidazole derivatives in inhibiting corrosion on mild steel in acidic solutions. These derivatives exhibited high efficiency, with one showing up to 96% inhibition. The study emphasized the role of different substituents in enhancing corrosion inhibition capabilities.
Spectroscopic Analysis
Imidazole derivatives have been utilized in spectroscopic studies for structural and conformational analysis. (Arslan & Algül, 2008) conducted a study focusing on the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole. Their work employed various computational methods to understand the molecule's conformational behavior, structural stability, and vibrational frequencies, providing insights into the compound's physical and chemical properties.
Biological Studies
Imidazole derivatives are also notable in biological studies. For instance, (Ramanathan, 2017) explored the biological significance of synthesized imidazole derivatives. These compounds exhibited antimicrobial and anticancer activities, attributed to the imidazole ring's ability to enhance pharmacokinetic characteristics.
Drug Discovery
In the context of drug discovery, imidazole derivatives have shown potential in various therapeutic areas. (Sharma et al., 2014) synthesized a series of imidazole derivatives that displayed anticancer potential by inducing apoptosis and cellular senescence. Another study by (Navarrete-Vázquez et al., 2010) demonstrated the vasorelaxant activity and antihypertensive effects of benzo[d]imidazole derivatives, highlighting their potential in cardiovascular drug development.
Material Synthesis
Imidazole derivatives are also employed in material synthesis. (Chanda et al., 2012) described a microwave-assisted approach to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, indicating the role of these compounds in developing diverse chemical libraries useful in drug discovery and material science.
Quantum Mechanical Studies
Theoretical studies involving quantum mechanics have also utilized imidazole derivatives. (Pandey et al., 2017) conducted quantum mechanical and spectroscopic studies on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, revealing detailed insights into the molecule's electronic structure and reactivity.
Eigenschaften
IUPAC Name |
2-(1-methoxyethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13-2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIZJJJBSCYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methoxyethyl)-1H-benzo[d]imidazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)
![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)


![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)
![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)


![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2527679.png)
